molecular formula C7H10ClNS B1293051 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole CAS No. 1119449-92-1

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole

Cat. No.: B1293051
CAS No.: 1119449-92-1
M. Wt: 175.68 g/mol
InChI Key: OIUCVKUDCWVUDK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is a heterocyclic organic compound containing sulfur and nitrogen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole typically involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride, and subsequent halogenation of the resultant 5-hydroxymethylthiazole . Another method involves the reaction of 5-(hydroxymethyl)furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-3-6-7(4-8)10-5(2)9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCVKUDCWVUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649256
Record name 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-92-1
Record name 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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